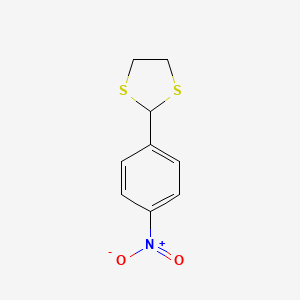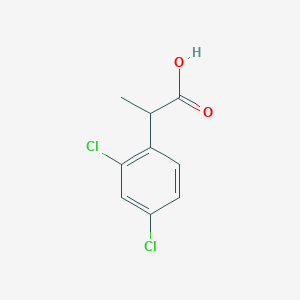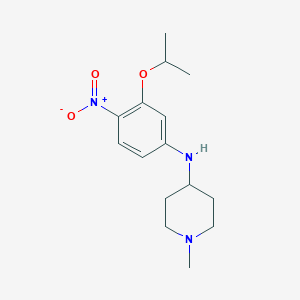
N-(3-ISOPROPOXY-4-NITROPHENYL)-1-METHYLPIPERIDIN-4-AMINE
描述
N-(3-ISOPROPOXY-4-NITROPHENYL)-1-METHYLPIPERIDIN-4-AMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a nitrophenyl group, an isopropoxy group, and a methylpiperidinyl group, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ISOPROPOXY-4-NITROPHENYL)-1-METHYLPIPERIDIN-4-AMINE typically involves multiple steps, starting with the preparation of the nitrophenyl intermediate. The isopropoxy group is introduced through an etherification reaction, while the methylpiperidinyl group is added via a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The process involves rigorous quality control measures to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
N-(3-ISOPROPOXY-4-NITROPHENYL)-1-METHYLPIPERIDIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The isopropoxy and methylpiperidinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation can produce nitroso or nitro derivatives.
科学研究应用
N-(3-ISOPROPOXY-4-NITROPHENYL)-1-METHYLPIPERIDIN-4-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(3-ISOPROPOXY-4-NITROPHENYL)-1-METHYLPIPERIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, while the isopropoxy and methylpiperidinyl groups modulate the compound’s overall activity and selectivity. These interactions can lead to various biological effects, depending on the context and application.
相似化合物的比较
Similar Compounds
- 4-[(1-Methylpiperidin-4-yl)oxy]aniline
- 3-(4-Methylpiperazin-1-yl)propanoic acid
- 3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile
Uniqueness
Compared to similar compounds, N-(3-ISOPROPOXY-4-NITROPHENYL)-1-METHYLPIPERIDIN-4-AMINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C15H23N3O3 |
|---|---|
分子量 |
293.36 g/mol |
IUPAC 名称 |
1-methyl-N-(4-nitro-3-propan-2-yloxyphenyl)piperidin-4-amine |
InChI |
InChI=1S/C15H23N3O3/c1-11(2)21-15-10-13(4-5-14(15)18(19)20)16-12-6-8-17(3)9-7-12/h4-5,10-12,16H,6-9H2,1-3H3 |
InChI 键 |
QHLFGJZHMIWQHL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=C(C=CC(=C1)NC2CCN(CC2)C)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
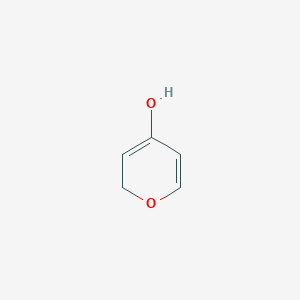
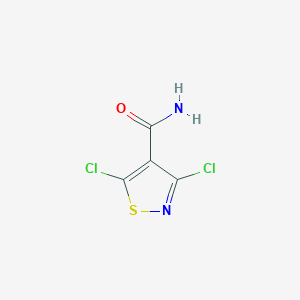
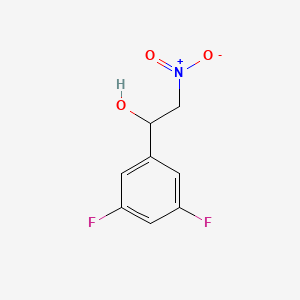
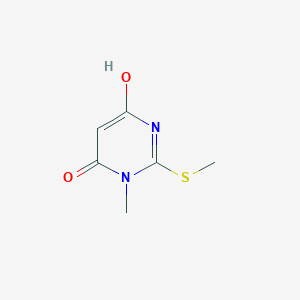
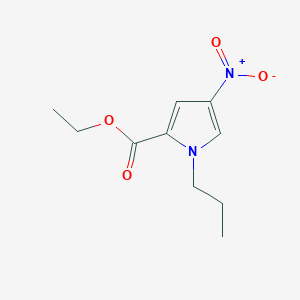
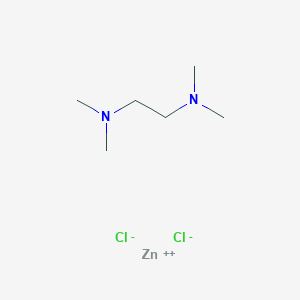

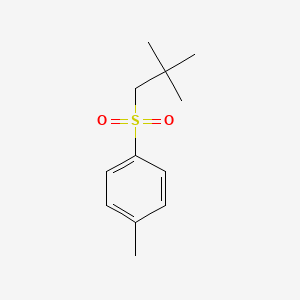
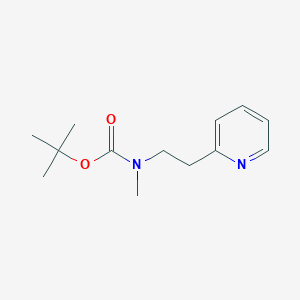
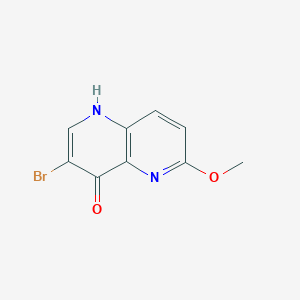
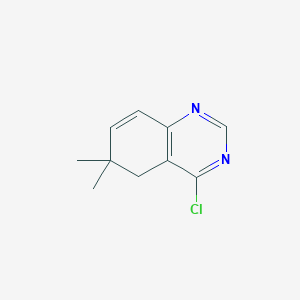
![2-methyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B8771342.png)
